Laurolactam

Catalog No.
S597165
CAS No.
947-04-6
M.F
C12H23NO
M. Wt
197.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Laurolactam

CAS Number

947-04-6

Product Name

Laurolactam

IUPAC Name

azacyclotridecan-2-one

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

InChI

InChI=1S/C12H23NO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12/h1-11H2,(H,13,14)

InChI Key

JHWNWJKBPDFINM-UHFFFAOYSA-N

SMILES

C1CCCCCC(=O)NCCCCC1

solubility

0.00 M
VIRTUALLY INSOL IN WATER

Synonyms

1.2-Aminododecanoic acid lactam, Lauryl lactam

Canonical SMILES

C1CCCCCC(=O)NCCCCC1

The exact mass of the compound Laurolactam is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 mvirtually insol in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77100. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Lactams - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Bulking; Opacifying; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

Laurolactam (azacyclotridecan-2-one) is a 13-membered cyclic amide and the essential monomeric precursor for the synthesis of Polyamide 12 (PA12) via ring-opening polymerization [1]. Featuring a long aliphatic chain with 11 methylene groups separating each amide linkage, it presents as a crystalline solid with a melting point of 150–153 °C . In industrial procurement and materials science, laurolactam is prioritized over shorter-chain lactams when the downstream polymer requires minimal hydrogen bonding density, which directly translates to exceptional hydrophobicity, low density, and high intrinsic flexibility [2]. Its primary value proposition lies in its ability to produce engineering plastics that maintain strict dimensional and mechanical stability in harsh, fluctuating environments where standard polyamides fail [1].

Substituting laurolactam with the more ubiquitous and lower-cost caprolactam (the precursor to PA6) fundamentally alters the resulting polymer's molecular architecture and failure modes [1]. Caprolactam contains only five methylene groups per amide, creating a densely hydrogen-bonded polymer network that absorbs significant atmospheric moisture [2]. This moisture acts as a plasticizer, causing caprolactam-derived components to swell, lose up to 20% of their tensile strength, and fail dimensional tolerance checks in humid environments [2]. Furthermore, the higher rigidity of short-chain lactam polymers makes them prone to brittle fracture at sub-zero temperatures[1]. Buyers must procure laurolactam when the application demands a hydrophobic, long-chain aliphatic backbone that guarantees consistent mechanical performance and dimensional stability regardless of environmental moisture [3].

Moisture Absorption and Dimensional Stability

The extended hydrocarbon segment of laurolactam radically reduces the hydrophilicity of its resulting polymer compared to caprolactam. At standard equilibrium (23°C, 50% relative humidity), laurolactam-derived PA12 absorbs only 0.8–1.2% moisture, whereas caprolactam-derived PA6 absorbs approximately 3.5% [1]. At full saturation, the short-chain alternative can absorb up to 11 times more water [2]. This drastic reduction in moisture uptake prevents the dimensional swelling and loss of tensile strength that plagues standard polyamides.

Evidence DimensionEquilibrium Moisture Absorption (23°C, 50% RH)
Target Compound Data0.8–1.2% (Laurolactam / PA12)
Comparator Or Baseline~3.5% (Caprolactam / PA6)
Quantified Difference65–75% reduction in moisture uptake
ConditionsStandard atmospheric equilibration (ISO 62)

Crucial for procuring precursors for precision-molded parts where moisture-induced dimensional changes or mechanical degradation are unacceptable.

Material Density and Lightweighting Potential

Laurolactam's 12-carbon repeat unit creates a less densely packed semi-crystalline morphology than short-chain lactams. As a result, the specific gravity of the polymerized laurolactam is 1.01–1.03 g/cm³, which is the lowest among all standard commercial polyamides [1]. In contrast, caprolactam yields a polymer with a density of 1.13–1.14 g/cm³ [2]. This inherent structural trait allows for the production of lighter components without sacrificing chemical resistance.

Evidence DimensionPolymer Density
Target Compound Data1.01–1.03 g/cm³ (Laurolactam / PA12)
Comparator Or Baseline1.13–1.14 g/cm³ (Caprolactam / PA6)
Quantified Difference~9–11% reduction in material density
ConditionsStandard solid polymer density measurement (ISO 1183)

Enables significant weight savings in high-volume automotive and aerospace manufacturing, directly reducing fuel consumption and material weight per part.

Thermal Processing Window and Energy Efficiency

The reduced hydrogen bonding density in laurolactam-derived polymers lowers the thermal energy required to melt the crystalline domains. PA12 exhibits a melting point (Tm) of 176–180 °C, compared to the ~220 °C melting point of caprolactam-derived PA6 [1]. This lower melting transition allows for significantly reduced processing temperatures during extrusion and injection molding, mitigating the risk of thermal degradation for sensitive additives[2].

Evidence DimensionPolymer Melting Point (Tm)
Target Compound Data176–180 °C (Laurolactam / PA12)
Comparator Or Baseline~220 °C (Caprolactam / PA6)
Quantified Difference~40 °C reduction in processing melting point
ConditionsDifferential Scanning Calorimetry (DSC)

Lowers energy consumption during manufacturing and permits the compounding of heat-sensitive functional fillers that would degrade at PA6 processing temperatures.

Intrinsic Flexibility and Flexural Modulus

By spacing amide groups across twelve carbon atoms, laurolactam reduces the polymer's hydrogen bonding density by approximately 50% relative to caprolactam [1]. This structural shift drastically lowers the tensile and flexural modulus. While caprolactam yields a rigid polymer with a modulus near 3,200 MPa, laurolactam produces a highly ductile material with a modulus of 1,300–1,600 MPa [1]. This provides superior intrinsic flexibility and cyclic fatigue resistance without requiring leachable plasticizers[2].

Evidence DimensionTensile Modulus
Target Compound Data1,300–1,600 MPa (Laurolactam / PA12)
Comparator Or Baseline~3,200 MPa (Caprolactam / PA6)
Quantified Difference~50% reduction in stiffness (higher flexibility)
ConditionsDry-as-molded tensile testing (ISO 527)

Dictates the selection of laurolactam for dynamic applications like living hinges, tubing, and snap-fit assemblies where high rigidity leads to premature fatigue failure.

Automotive Fuel Lines and Pneumatic Tubing

Driven directly by its exceptionally low moisture absorption (0.8–1.2%) and high chemical resistance, laurolactam is the monomer of choice for manufacturing automotive fluid transfer systems. Unlike caprolactam-based polymers, the resulting PA12 maintains its dimensional tolerances and burst strength even when continuously exposed to hydrocarbons and environmental moisture [1].

Lightweight Aerospace and Drone Components

Leveraging its low specific gravity (1.01–1.03 g/cm³), laurolactam is procured to synthesize lightweight structural components and 3D printing filaments (e.g., SLS powders) for the aerospace and UAV sectors, where minimizing mass without sacrificing impact resistance is a primary engineering constraint[2].

High-Flexibility Cable Sheathing and Fiber Optics

Because laurolactam imparts a low flexural modulus (1,300–1,600 MPa) and superior low-temperature ductility, it is widely utilized to produce protective sheathing for fiber optic cables and electrical wiring. It prevents brittle fracture during cold-weather installation and withstands cyclic bending better than rigid short-chain polyamides [3].

PA6/12 Copolymer Synthesis for Hot-Melt Adhesives

In specialized polymer research, laurolactam is copolymerized with caprolactam to disrupt the crystalline structure of the homopolymers. This yields random PA6/12 copolymers with tunable, significantly lowered melting points (often <150 °C) and enhanced toughness, making them ideal for high-performance hot-melt adhesives and toughening modifiers [1].

Physical Description

DryPowde

XLogP3

2.8

LogP

2.92 (LogP)

Melting Point

151.5 °C

UNII

UB8VFC953G

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 8 of 12 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 4 of 12 companies with hazard statement code(s):;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

947-04-6
25038-74-8

Wikipedia

Laurolactam

Use Classification

Cosmetics -> Bulking; Opacifying; Viscosity controlling

General Manufacturing Information

Azacyclotridecan-2-one, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Plastics product manufacturing
Azacyclotridecan-2-one: ACTIVE

Analytic Laboratory Methods

THIN LAYER CHROMATOGRAPHY IS THE METHOD USED FOR DETERMINING DODECALACTAM IN VENTILATION GASES.

Dates

Last modified: 08-15-2023

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